4-Chloro-N-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide
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Overview
Description
4-Chloro-N-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide is a synthetic compound that belongs to the class of heterocyclic compounds. It features a triazolo-pyrimidine core, which is known for its diverse biological activities. This compound has garnered interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide typically involves the annulation of a triazole ring to a pyrimidine core. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidation of aminopyrimidine Schiff bases under mild conditions using iron (III) chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Iron (III) chloride is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include various substituted triazolo-pyrimidine derivatives, which may exhibit different biological activities .
Scientific Research Applications
4-Chloro-N-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-N-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide involves its interaction with specific molecular targets. It acts as an inhibitor of CDK2/cyclin A2, a key enzyme involved in cell cycle regulation . By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares a similar core structure and exhibits comparable enzyme inhibitory activities.
Uniqueness
4-Chloro-N-{7-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2/cyclin A2 . This makes it a promising candidate for further development as an anticancer agent.
Properties
IUPAC Name |
4-chloro-N-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O/c1-8-6-7-15-13-17-12(18-19(8)13)16-11(20)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQMFRIFTKEWNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC2=NC(=NN12)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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